N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-32-22-9-7-19(8-10-22)17-26-25(31)28-15-13-20(14-16-28)18-29-24(30)12-11-23(27-29)21-5-3-2-4-6-21/h2-12,20H,13-18H2,1H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBUMBGEWKHMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methoxyphenyl group and a pyridazinone moiety. Its structural complexity suggests multiple points of interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 350.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
This compound acts primarily as an inhibitor of specific protein targets involved in cell signaling pathways. Preliminary studies indicate its potential role as an HER2 receptor inhibitor, which could have implications in cancer therapy by blocking the receptor's activation and downstream signaling responsible for tumor growth and proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated significant inhibition of proliferation in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The IC values ranged from 5 to 15 µM, indicating moderate potency against these cell lines .
Case Study:
In a study involving MCF7 cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours compared to untreated controls. This effect was attributed to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity. It has been shown to inhibit key enzymes involved in cancer metabolism, such as carbonic anhydrase (CA) and certain kinases. The inhibition of CA III was particularly noteworthy, with an IC value of 0.34 µM .
Structure-Activity Relationship (SAR)
The presence of the methoxy group on the phenyl ring is crucial for enhancing biological activity. Modifications to this group or the piperidine nitrogen can lead to significant changes in potency. For example, compounds lacking the methoxy substitution exhibited reduced activity against HER2 .
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Enhanced potency |
| Alteration of piperidine nitrogen | Decreased activity |
Scientific Research Applications
Antidepressant Effects
Research indicates that compounds similar to N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide exhibit selective serotonin (5-HT) and norepinephrine (NE) reuptake inhibition. This mechanism is pivotal in treating various central nervous system disorders, including depression and anxiety disorders .
Anticancer Activity
Studies have shown that derivatives of this compound can influence cancer cell proliferation. The presence of specific functional groups, such as the methoxyphenyl moiety, has been linked to enhanced anticancer properties through mechanisms that induce apoptosis in cancer cells .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects in preclinical models. It has demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of this compound using animal models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages, suggesting its efficacy as a potential treatment for depression .
Case Study 2: Anticancer Screening
In vitro studies assessed the cytotoxicity of various derivatives against multiple cancer cell lines, including breast and prostate cancer cells. The findings revealed that certain analogs exhibited potent antiproliferative activity, highlighting the importance of structural modifications for enhancing therapeutic efficacy .
Research Findings
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles due to acute toxicity risks (oral, dermal, inhalation) .
- Ventilation : Use fume hoods to avoid aerosol formation during weighing or reaction setup .
- First Aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .
How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
Advanced Research Question
- Substituent Variation : Synthesize analogs with modified methoxyphenyl or pyridazinyl groups to assess bioactivity changes .
- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) to identify key functional groups .
- Computational Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., cancer-related kinases) .
What methodologies address contradictions in reported biological activity data across studies?
Advanced Research Question
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time) to isolate variables .
- Dose-Response Analysis : Compare IC50 values across studies using nonlinear regression models to identify potency discrepancies .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple sources to resolve outliers .
How can computational strategies predict this compound’s interaction with biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding stability in solvent (e.g., water, 150 mM NaCl) over 100 ns to assess target compatibility .
- Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen bonds with pyridazine carbonyl) using Schrödinger Suite .
- Free Energy Calculations : Calculate binding free energy (ΔG) via MM/GBSA to rank target affinity .
What experimental designs optimize enzyme inhibition assays for this compound?
Advanced Research Question
- Kinetic Studies : Measure initial reaction rates under varying substrate concentrations to determine inhibition mechanism (competitive/non-competitive) .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) to validate assay specificity .
- High-Throughput Screening (HTS) : Use 96-well plates with fluorescence-based readouts (e.g., ATP depletion assays) for rapid IC50 determination .
How can Design of Experiments (DoE) principles optimize the compound’s synthesis in flow chemistry systems?
Advanced Research Question
- Parameter Screening : Use fractional factorial designs to test variables (temperature, flow rate, catalyst concentration) and identify critical factors .
- Response Surface Methodology (RSM) : Model yield/purity as functions of pH and residence time to define optimal conditions .
- Automated Feedback Control : Integrate real-time HPLC monitoring to adjust flow rates and maintain reaction consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
